Ethyl 8-oxo-8-(3-thienyl)octanoate
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Overview
Description
Ethyl 8-oxo-8-(3-thienyl)octanoate is a synthetic compound with the molecular formula C14H20O3S. It is known for its unique structure, which includes a thiophene ring, an oxo group, and an octanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-(3-thienyl)octanoate typically involves the reaction of 3-thiopheneacetic acid with ethyl 8-bromo-8-oxooctanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-(3-thienyl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 8-oxo-8-(3-thienyl)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-(3-thienyl)octanoate involves its interaction with specific molecular targets and pathways. The thiophene ring and oxo group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 8-oxo-8-(3-thienyl)octanoate can be compared with other similar compounds, such as:
Ethyl 8-oxo-8-(2-thienyl)octanoate: Similar structure but with the thiophene ring in a different position.
Ethyl 8-oxo-8-(4-thienyl)octanoate: Another positional isomer with the thiophene ring in the 4-position.
Ethyl 8-oxo-8-(3-furyl)octanoate: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 8-oxo-8-(3-thienyl)octanoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring and an oxo group, which are critical for its reactivity and biological interactions. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-thiopheneacetic acid with ethyl 8-bromo-8-oxooctanoate. The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), heated to reflux to ensure complete conversion. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield .
Biological Activity
Antimicrobial Properties: this compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.
Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism involves interaction with specific enzymes or receptors involved in inflammatory responses .
Mechanism of Action: The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes and receptors. The thiophene ring and oxo group facilitate these interactions, leading to modulation of various physiological processes .
Case Studies
-
Antimicrobial Activity Study:
- Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Method: Disk diffusion method was employed.
- Results: The compound exhibited significant inhibition zones (p < 0.05), indicating strong antimicrobial properties.
-
Anti-inflammatory Activity:
- Objective: To assess the anti-inflammatory effects in a murine model.
- Method: Administration of this compound in a controlled setting.
- Results: A reduction in inflammatory markers was observed, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
Compound Name | Structure Feature | Biological Activity |
---|---|---|
This compound | Thiophene ring, oxo group | Antimicrobial, anti-inflammatory |
Ethyl 8-oxo-8-(2-thienyl)octanoate | Positional isomer | Moderate antimicrobial activity |
Ethyl 8-oxo-8-(4-thienyl)octanoate | Positional isomer | Lower anti-inflammatory effects |
Ethyl 8-oxo-8-(3-furyl)octanoate | Furan ring instead of thiophene | Different reactivity profile |
The unique structural arrangement of this compound imparts distinct chemical and biological properties compared to its analogs, making it a valuable candidate for further research .
Properties
IUPAC Name |
ethyl 8-oxo-8-thiophen-3-yloctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-2-17-14(16)8-6-4-3-5-7-13(15)12-9-10-18-11-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZWDXKWIXVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641869 |
Source
|
Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-78-3 |
Source
|
Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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